2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Description
2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O3S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Agents : Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, derivatives of 1,3,4-thiadiazole have shown significant activity against various cancer cell lines and microbes, indicating potential applications in developing new therapeutic agents (Mehta et al., 2019).
Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl derivatives, including 1,3,5-triazines and 1,3,5-oxadiazepines, has revealed their efficacy as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. This suggests their utility in designing drugs to treat inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial Agents : Compounds containing the piperazine moiety linked with thiadiazole have been synthesized and found to possess potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria. Such compounds could be promising candidates for new antibacterial drugs (Varshney et al., 2009).
Antiviral and Antifungal Agents : Some synthesized derivatives have demonstrated inhibitory effects on plant pathogens and certain antiviral activities, highlighting their potential in agricultural applications and antiviral drug development (Xia, 2015).
Properties
IUPAC Name |
2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRNQQQYWZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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